

Spectroscopic comparison of 4-Hydroxyisophthalonitrile and related compounds

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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

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A Spectroscopic Guide to 4-Hydroxyisophthalonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic properties of **4-Hydroxyisophthalonitrile** and the structurally related compounds, 4-Cyanophenol and Isophthalonitrile. Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and application in various scientific and pharmaceutical contexts. This document provides a summary of available spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of a typical spectroscopic workflow.

It is important to note that while experimental data for 4-Cyanophenol and Isophthalonitrile are available, specific experimental spectroscopic data for **4-Hydroxyisophthalonitrile** is limited in publicly accessible databases. Therefore, the expected spectral characteristics for **4-Hydroxyisophthalonitrile** are inferred based on established principles of spectroscopy and the known effects of its constituent functional groups.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for **4-Hydroxyisophthalonitrile**, **4-Cyanophenol**, and **Isophthalonitrile**. This data is essential for distinguishing between these compounds and for quality control purposes.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Predicted/Experimental Chemical Shift (δ) in ppm
4-Hydroxyisophthalonitrile	Aromatic Protons: ~7.0-8.0 ppm (complex splitting pattern expected) Hydroxyl Proton: Broad singlet, chemical shift is concentration and solvent dependent
4-Cyanophenol	Aromatic Protons (in DMSO-d6): Two doublets around 7.0-7.8 ppm ^{[1][2]} Hydroxyl Proton (in DMSO-d6): Broad singlet, typically >9.0 ppm ^{[1][2]}
Isophthalonitrile	Aromatic Protons (in DMSO-d6): Multiplets in the range of 7.7-8.0 ppm ^{[3][4][5]}

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Predicted/Experimental Chemical Shift (δ) in ppm
4-Hydroxyisophthalonitrile	Aromatic Carbons: ~110-160 ppm Nitrile Carbons: ~115-120 ppm Carbon attached to Hydroxyl Group: >150 ppm
4-Cyanophenol	Aromatic Carbons (in DMSO-d6): Signals in the range of 100-160 ppm ^[6] Nitrile Carbon (in DMSO-d6): ~118-120 ppm ^[6]
Isophthalonitrile	Aromatic Carbons: ~130-140 ppm ^[3] Nitrile Carbons: ~117 ppm ^[3]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

Compound	Characteristic Absorption Bands (cm ⁻¹)
4-Hydroxyisophthalonitrile	O-H stretch (broad): ~3200-3600C≡N stretch: ~2220-2240Aromatic C-H stretch: ~3000-3100Aromatic C=C stretch: ~1400-1600
4-Cyanophenol	O-H stretch (broad): ~3200-3600[7]C≡N stretch: ~2220-2230[7]Aromatic C=C stretch: ~1500-1600[7]
Isophthalonitrile	C≡N stretch: ~2230[3][8]Aromatic C-H stretch: ~3050-3100[8]Aromatic C=C stretch: ~1400-1600[8]

Table 4: Mass Spectrometry Data

Compound	Molecular Ion [M] ⁺ or [M-H] ⁻ (m/z)	Key Fragmentation Peaks
4-Hydroxyisophthalonitrile	Expected [M] ⁺ : 146.04Expected [M-H] ⁻ : 145.03	Loss of HCN, CO
4-Cyanophenol	[M] ⁺ : 119.04[9][M-H] ⁻ : 118.03[10][11]	Loss of HCN, CO[9]
Isophthalonitrile	[M] ⁺ : 128.04[3]	Loss of HCN[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Typical parameters include a spectral width of 200-220 ppm.
- Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.[12][13][14][15][16]

- ATR Method:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[12]
 - Place the mixture in a pellet-pressing die.
 - Apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

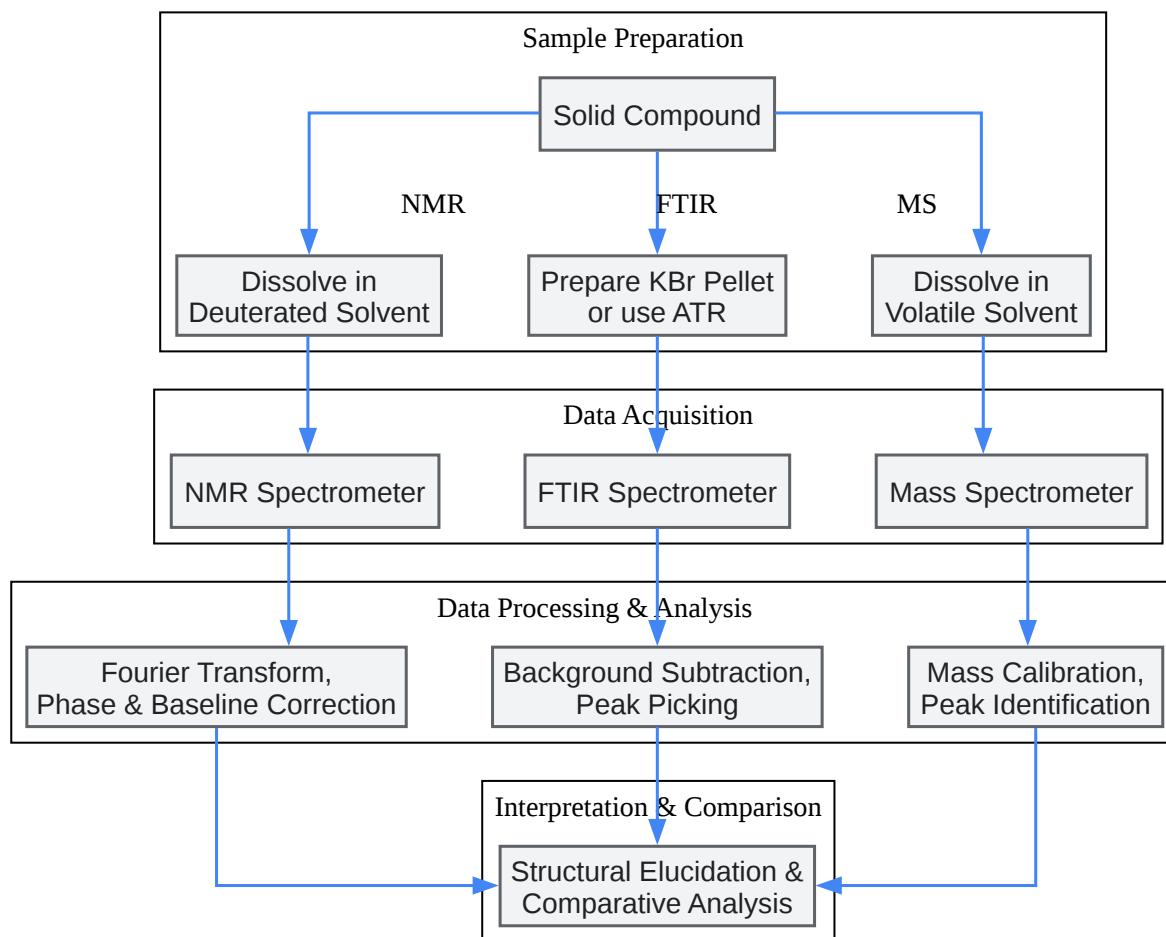
Various ionization techniques can be used for the analysis of these small organic molecules.

[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization:
 - Electron Ionization (EI): A hard ionization technique suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing structural information.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. It typically results in the observation of the molecular ion with minimal fragmentation. ESI can be operated in both positive and negative ion modes.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

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Caption: A generalized workflow for the spectroscopic analysis of solid organic compounds.

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